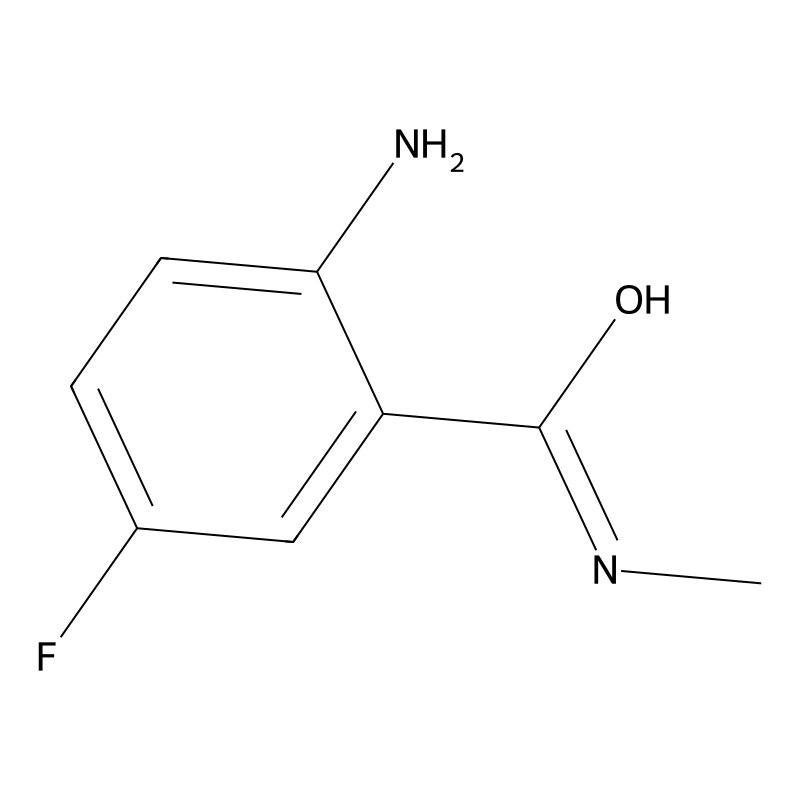

2-Amino-5-fluoro-N-methylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Chemical Synthesis

This compound is often used as a building block in chemical synthesis . It can be used to create a variety of other compounds, depending on the specific reactions it’s involved in .

Drug Discovery

In the field of drug discovery, such compounds are often part of a collection of unique chemicals provided to researchers . These chemicals can be used to test their effects on various biological targets, which can lead to the discovery of new drugs .

Androgen Receptor Antagonists

One specific application mentioned is in the design, synthesis, and biological evaluation of novel 5-oxo-2-thioxoimidazolidine derivatives as potent androgen receptor antagonists .

c-Met Kinase Inhibitors

It’s also used in the preparation and structure-activity relationship of chiral benzyloxypyridinone derivatives as c-Met kinase inhibitors .

2-Amino-5-fluoro-N-methylbenzamide is an organic compound with the molecular formula C₈H₉FN₂O. It features a benzamide structure where a fluorine atom and an amino group are positioned at the 5th and 2nd carbon of the benzene ring, respectively. This compound is recognized for its potential in medicinal chemistry and as a building block in organic synthesis due to its functional groups that allow for diverse chemical reactivity.

- Oxidation: 2-Amino-5-fluoro-N-methylbenzamide can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

- Reduction: It can undergo reduction with agents such as sodium borohydride or lithium aluminum hydride, yielding reduced derivatives.

- Substitution: The presence of amino and fluorine groups makes it susceptible to nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Research indicates that 2-Amino-5-fluoro-N-methylbenzamide exhibits various biological activities. It has been studied for its potential interactions with specific enzymes and receptors, making it a candidate for therapeutic applications. The amino and fluorine groups enhance its binding affinity to biological targets, which may influence its efficacy in modulating biological pathways.

The synthesis of 2-Amino-5-fluoro-N-methylbenzamide typically involves several steps:

- Halogenation: Starting with a suitable benzene derivative, halogenation is performed to introduce the fluorine atom.

- Reduction: The resulting nitro compound is reduced to form the corresponding amine.

- Amidation: The amine is then reacted with methylamine to yield 2-Amino-5-fluoro-N-methylbenzamide .

Industrial methods often optimize these steps to enhance yield and purity while ensuring safety and cost-effectiveness.

2-Amino-5-fluoro-N-methylbenzamide finds applications in various fields:

- Medicinal Chemistry: It serves as a precursor for developing pharmaceuticals, particularly in drug design targeting specific biological pathways.

- Chemical Research: Used as a building block in organic synthesis, facilitating the study of reaction mechanisms.

- Biochemical Assays: Employed as a probe in enzyme interaction studies and protein-ligand binding assays.

Studies have shown that 2-Amino-5-fluoro-N-methylbenzamide interacts with specific molecular targets, influencing enzymatic activities and receptor functions. The unique positioning of the amino and fluorine groups plays a critical role in these interactions, enhancing the compound's specificity and efficacy in biological systems.

Several compounds share structural similarities with 2-Amino-5-fluoro-N-methylbenzamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-5-fluorobenzoic acid | Lacks the N-methyl group | Affects reactivity and biological activity |

| 2-Amino-5-fluoro-N-propylbenzamide | Contains a propyl group instead of a methyl group | Alters physical properties and reactivity |

| 2-Amino-5-chloro-N-methylbenzamide | Substitutes fluorine with chlorine | Results in different reactivity patterns |

These comparisons highlight how variations in substituent groups can significantly influence both chemical behavior and biological activity, underscoring the uniqueness of 2-Amino-5-fluoro-N-methylbenzamide within this class of compounds .